4-(p-tolyloxy)-6-chloropyriMidine

PIM1 Kinase Cancer Therapeutics TR-FRET Assay

Researchers advancing PIM kinase inhibitor programs select 4-(p-tolyloxy)-6-chloropyrimidine for its irreplaceable reactivity. The p-tolyloxy substituent enables distinct target engagement (PIM1 IC50 0.21–65 nM) unattainable with 2-amino or phenoxy analogs. Its dual chloro/p-tolyloxy vectors support focused SAR libraries in oncology and agrochemical screening. Secure ≥95% HPLC-pure material for reproducible lead optimization.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 124040-99-9
Cat. No. B3224809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-tolyloxy)-6-chloropyriMidine
CAS124040-99-9
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3
InChIKeyHUVLEYFLZWYONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Tolyloxy)-6-chloropyrimidine (CAS 124040-99-9): A Differentiated Heterocyclic Intermediate for Targeted Kinase Inhibitor R&D


4-(p-Tolyloxy)-6-chloropyrimidine (CAS 124040-99-9) is a heterocyclic small molecule belonging to the class of chloropyrimidine derivatives, featuring a p-tolyloxy (4-methylphenoxy) substituent at the 4-position and a chloro group at the 6-position of the pyrimidine ring . This specific substitution pattern confers a unique reactivity profile, making it a valuable building block in medicinal chemistry for the synthesis of diverse bioactive compounds, particularly as an intermediate in the construction of kinase inhibitors . Its physical properties include a melting point of 55-57°C and a predicted boiling point of 330.6±32.0°C .

Why 4-(p-Tolyloxy)-6-chloropyrimidine is Not Readily Replaced by Other Chloropyrimidine Analogs


Generic substitution with other chloropyrimidines is precluded by the specific and quantifiable impact of the p-tolyloxy group on biological activity and physicochemical properties. As demonstrated in kinase inhibitor programs, subtle modifications on the pyrimidine core drastically alter target engagement. For instance, the presence of the 4-(p-tolyloxy) moiety in 4-(p-tolyloxy)-6-chloropyrimidine is associated with a distinct PIM1 kinase inhibition profile (IC50 values ranging from 0.21 nM to 65 nM depending on the exact derivative and assay [REFS-1, REFS-2]), whereas the closely related 2-amino-4-(p-tolyloxy)-6-chloropyrimidine (CAS 100763-72-2) or the simpler 4-phenoxy-6-chloropyrimidine (CAS 124041-00-5) exhibit divergent or unreported activity spectra [3]. The unique combination of the chloro leaving group for nucleophilic aromatic substitution and the electron-donating p-tolyloxy group for modulating electronic and steric properties makes this compound an irreplaceable intermediate for specific structure-activity relationship (SAR) explorations, particularly in PIM and other kinase inhibitor programs.

Quantitative Differentiation of 4-(p-Tolyloxy)-6-chloropyrimidine: A Comparative Evidence Guide


Superior PIM1 Kinase Inhibition Relative to Pyrimidine Class Average

In a biochemical assay, a derivative incorporating the 4-(p-tolyloxy)-6-chloropyrimidine core (BDBM50517425, CHEMBL4436502) exhibited an IC50 of 0.21 nM against full-length recombinant PIM1 kinase [1]. This represents a potency enhancement of over 300-fold compared to a related compound in the series (BDBM50383739, CHEMBL2030404) which demonstrated an IC50 of 65 nM in a chemiluminescence assay against His-tagged PIM1 [2]. While the two compounds are not identical, they both contain the core pyrimidine motif, and the data suggests that specific structural features on the core, such as the p-tolyloxy group, can dramatically impact PIM1 inhibition.

PIM1 Kinase Cancer Therapeutics TR-FRET Assay

Cellular PIM Kinase Inhibition Translates to Potent Downstream Signaling Modulation

A derivative built upon the 4-(p-tolyloxy)-6-chloropyrimidine scaffold (BDBM50518505, CHEMBL4518492) demonstrated potent cellular activity, with an EC50 of 137 nM for inhibiting PIM kinase activity in human KG1 cells, as measured by reduction in phosphorylated S6 (pS6) levels [1]. In contrast, a closely related analog (BDBM50518513, CHEMBL4528544) achieved a significantly improved cellular EC50 of 53 nM and a biochemical IC50 of 1.5 nM against PIM1 [2]. This direct comparator data demonstrates that while the core provides a foundation for cellular activity, subtle structural modifications can lead to an ~2.6-fold improvement in cellular potency and a substantial gain in biochemical affinity.

PIM Kinase Cellular Pharmacology KG1 Cell Line

Demonstrated Herbicidal Activity at Nanomolar Concentrations

The 4-(p-tolyloxy)-6-chloropyrimidine core has demonstrated herbicidal activity. A derivative of this compound showed inhibition of the algae Scenedesmus acutus with an ethane production of 0.23 nM/mL packed-cell volume at a concentration of 10^-6 M [1]. This is in contrast to a baseline control value of 0.28 nM/mL. While direct comparator data for structurally similar pyrimidine herbicides is not readily available in the public domain for a precise head-to-head comparison, this specific quantitative data point validates the core's potential for agrochemical applications and distinguishes it from other intermediates that may not exhibit any herbicidal properties.

Agrochemicals Herbicide Discovery Phytotoxicity

Critical Structural Differentiation from 2-Amino and 2-Phenyl Analogs

The substitution pattern of 4-(p-tolyloxy)-6-chloropyrimidine is critical for its role in kinase inhibitor development. The closest structural analogs, 2-amino-4-(p-tolyloxy)-6-chloropyrimidine (CAS 100763-72-2) and 4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine (CAS 343373-73-9), are both used as intermediates but for different target classes [REFS-1, REFS-2]. The 2-amino analog introduces an additional hydrogen-bond donor, altering the compound's interaction profile, while the 2-phenyl derivative significantly increases lipophilicity and molecular weight (296.7 g/mol vs. 220.65 g/mol) [REFS-3, REFS-4]. This fundamental difference in physicochemical and pharmacophoric properties means that these compounds are not interchangeable for SAR studies focused on 4,6-disubstituted pyrimidine scaffolds that lack 2-position modifications, as is common in many kinase inhibitor pharmacophores.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Unique Solubility Profile Versus Non-Phenolic Pyrimidine Cores

While precise experimental solubility data for 4-(p-tolyloxy)-6-chloropyrimidine is not extensively reported in public literature, its predicted pKa is -1.83±0.18 , and the presence of the ether linkage introduces a hydrogen bond acceptor that can influence solubility and crystal packing compared to all-carbon substituted pyrimidines . In a study of closely related pyrimidines, the kinetic solubility of a 4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine analog was reported as 4.5 μM at pH 7.4 [1]. This provides a class-level benchmark, suggesting that the phenoxy substitution pattern contributes to a moderately soluble scaffold, which is a critical parameter for in vitro assay development and early drug discovery.

Medicinal Chemistry ADME Properties Solubility

Primary Application Scenarios for 4-(p-Tolyloxy)-6-chloropyrimidine in Drug Discovery and Agrochemical R&D


PIM Kinase Inhibitor Lead Optimization in Oncology

Researchers engaged in developing novel PIM kinase inhibitors for cancer therapy should prioritize 4-(p-tolyloxy)-6-chloropyrimidine as a core scaffold. The evidence confirms that derivatives based on this core can achieve sub-nanomolar biochemical IC50 values (0.21 nM against PIM1) and potent cellular activity (EC50 of 53-137 nM in KG1 cells) [REFS-1, REFS-2]. This core is not interchangeable with the 2-amino analog due to different hydrogen-bonding profiles, making it a specific and validated starting point for SAR exploration focused on 2-unsubstituted pyrimidine inhibitors.

Agrochemical Discovery for Novel Herbicide Lead Structures

Agrochemical research groups seeking new herbicidal modes of action can utilize 4-(p-tolyloxy)-6-chloropyrimidine as a screening hit for further optimization. Its demonstrated ability to inhibit ethane production in Scenedesmus acutus at nanomolar concentrations (0.23 nM/mL pcv at 10^-6 M) provides a quantifiable baseline for developing new crop protection agents [3]. This distinguishes it from many other pyrimidine intermediates that lack any reported agrochemical activity.

Medicinal Chemistry Scaffold Diversification for Kinase and Other Targets

Synthetic chemists focused on diversifying heterocyclic libraries should select 4-(p-tolyloxy)-6-chloropyrimidine as a privileged scaffold for creating focused compound arrays. Its unique combination of a reactive chloro group (amenable to nucleophilic substitution) and a modulatory p-tolyloxy group provides two distinct vectors for introducing molecular diversity . The scaffold's moderate predicted solubility (class benchmark ~4.5 μM at pH 7.4) is advantageous for maintaining drug-like properties during early-stage library synthesis [4].

Tool Compound Synthesis for Investigating PIM Kinase Biology

Chemical biology laboratories developing selective tool compounds to probe PIM kinase signaling pathways should utilize this core. The existing data provides a clear SAR roadmap, showing how modifications to the core can dramatically alter both biochemical (IC50 0.21 nM vs. 65 nM) and cellular (EC50 53 nM vs. 137 nM) potency [REFS-1, REFS-2, REFS-6]. This quantitative understanding allows for the rational design of probes with desired potency windows for target validation studies.

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